Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper safety and environmental protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring.
Scientific Research Applications
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the effects of thiazole derivatives on biological systems.
Industrial Applications: It may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Other thiazole derivatives, such as those used in antimicrobial and antifungal applications, are structurally related.
Uniqueness
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₃BrN₂O₂S
- Molecular Weight : Approximately 261.18 g/mol
- Appearance : White to off-white crystalline powder
- Stability : Stable under standard laboratory conditions
The biological activity of thiazole derivatives, including methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, can be attributed to several mechanisms:
- DNA Interaction : Thiazole compounds often bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, which can induce apoptosis in cancer cells.
- Biochemical Pathways : These compounds can influence various biochemical pathways, affecting cellular processes such as cell signaling and gene expression .
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical metabolic processes, thereby altering cellular homeostasis .
Antimicrobial Activity
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has shown potential antimicrobial properties against a range of pathogens:
- Bacterial Activity : Studies indicate that thiazole derivatives possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .
- Fungal Activity : Similar compounds have demonstrated antifungal effects, making them candidates for further development as antifungal agents.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives:
- Cell Proliferation Inhibition : In vitro studies have shown that methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can inhibit the proliferation of cancer cells through mechanisms such as inducing cell cycle arrest and apoptosis .
- Selectivity Against Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
- Antitubercular Activity : A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Some derivatives showed enhanced potency compared to traditional antitubercular drugs, indicating a promising avenue for developing new treatments .
- Cytotoxicity Studies : Research involving methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism was linked to its ability to disrupt microtubule dynamics during mitosis .
Data Table of Biological Activities
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3 |
InChI Key |
NCGBNZLYWGDLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC |
Origin of Product |
United States |
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